Cas no 164347-62-0 (2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane structure
164347-62-0 structure
Product name:2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
CAS No:164347-62-0
MF:C9H7OF2Cl
Molecular Weight:204.60108
MDL:MFCD20265770
CID:1005953
PubChem ID:11183326

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
    • LogP
    • oxirane, 2-(chloromethyl)-2-(2,4-difluorophenyl)-
    • 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-chloropropane
    • 1-chloro-2-(2, 4-difluorophenyl)-2,3-epoxypropane
    • SCHEMBL6151991
    • DTXSID20457951
    • EN300-26285512
    • SPHILNHUYNCNSY-UHFFFAOYSA-N
    • 164347-62-0
    • MDL: MFCD20265770
    • インチ: InChI=1S/C9H7ClF2O/c10-4-9(5-13-9)7-2-1-6(11)3-8(7)12/h1-3H,4-5H2
    • InChIKey: SPHILNHUYNCNSY-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1F)F)C2(CCl)CO2

計算された属性

  • 精确分子量: 204.01541
  • 同位素质量: 204.0153489g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • XLogP3: 2

じっけんとくせい

  • PSA: 12.53

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26285512-10.0g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
10.0g
$5283.0 2024-06-18
Enamine
EN300-26285512-5g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0
5g
$3562.0 2023-09-14
Enamine
EN300-26285512-1.0g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
1.0g
$1229.0 2024-06-18
Enamine
EN300-26285512-0.5g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
0.5g
$1180.0 2024-06-18
Enamine
EN300-26285512-2.5g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
2.5g
$2408.0 2024-06-18
Enamine
EN300-26285512-0.25g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
0.25g
$1131.0 2024-06-18
Enamine
EN300-26285512-0.1g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
0.1g
$1081.0 2024-06-18
Enamine
EN300-26285512-0.05g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
0.05g
$1032.0 2024-06-18
Enamine
EN300-26285512-5.0g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0 95%
5.0g
$3562.0 2024-06-18
Enamine
EN300-26285512-10g
2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane
164347-62-0
10g
$5283.0 2023-09-14

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane 関連文献

2-(chloromethyl)-2-(2,4-difluorophenyl)oxiraneに関する追加情報

Comprehensive Overview of 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0)

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane (CAS No. 164347-62-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide derivative, characterized by its chloromethyl and 2,4-difluorophenyl substituents, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of antifungal and antibacterial agents. Researchers are increasingly exploring its potential in green chemistry applications, aligning with the global push for sustainable synthetic methodologies.

The compound’s molecular structure, featuring an oxirane ring, contributes to its reactivity in nucleophilic ring-opening reactions, a property highly exploited in medicinal chemistry. Recent studies highlight its role in constructing heterocyclic scaffolds, which are pivotal in designing kinase inhibitors and protease-targeted therapies. With the rise of AI-driven drug discovery, 164347-62-0 has been flagged in computational databases for its pharmacophore compatibility, addressing trending queries like “epoxide intermediates in drug design” or “fluorinated building blocks for pharmaceuticals.”

From an industrial perspective, 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane is synthesized via controlled epoxidation of corresponding olefins, often employing catalytic oxidation techniques to enhance yield and purity. Environmental concerns have spurred innovations in its production, such as solvent-free reactions or biocatalytic routes, resonating with searches for “eco-friendly synthesis of epoxides.” Analytical methods like HPLC and GC-MS are routinely employed to ensure compliance with stringent regulatory standards, a topic frequently queried by quality control professionals.

The compound’s stability under varying pH conditions and thermal profiles has been extensively documented, addressing common questions like “storage conditions for reactive epoxides.” Its compatibility with Grignard reagents and organolithium compounds further expands its utility in C-C bond-forming reactions, a hotspot in organic synthesis forums. Notably, patent filings reveal its incorporation into next-generation antimicrobial coatings, tapping into the surging demand for antibacterial surface technologies post-pandemic.

In conclusion, CAS No. 164347-62-0 exemplifies the convergence of synthetic utility and biomedical relevance. As the scientific community prioritizes structure-activity relationship (SAR) studies and fragment-based drug design, this compound’s versatility positions it as a staple in modern chemical research. Its alignment with trending topics—sustainable chemistry, precision medicine, and high-throughput screening—ensures its continued prominence in both academic and industrial settings.

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